N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide
Overview
Description
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide is an organic compound with the chemical formula C18H14ClN2O. It is a solid powder that can appear as white or light yellow crystals.
Preparation Methods
. The specific synthetic route can vary, but a common method includes:
Chloromethylation: Isoquinoline is reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Substitution Reaction: The chloromethylated isoquinoline is then reacted with benzamide under suitable conditions to form N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to the formation of different derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-tumor properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly for cancer treatment.
Industry: It can serve as a catalyst or intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer properties, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide can be compared with other similar compounds, such as:
N-(7-Chloro-4-morpholinoquinolin-2-yl)benzamide: This compound is synthesized using a similar approach and exhibits potent anticancer, antibacterial, antifungal, and antiparasitic properties.
Benzimidazole Derivatives: These compounds possess a wide range of bioactivities, including antimicrobial, antiviral, and anticancer activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[7-(chloromethyl)isoquinolin-1-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-11-12-6-7-13-8-9-19-16(15(13)10-12)20-17(21)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQOQKZGFZBJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=C(C=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648633 | |
Record name | N-[7-(Chloromethyl)isoquinolin-1-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862845-69-0 | |
Record name | N-[7-(Chloromethyl)isoquinolin-1-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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